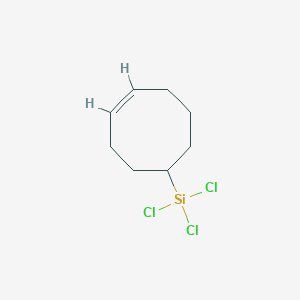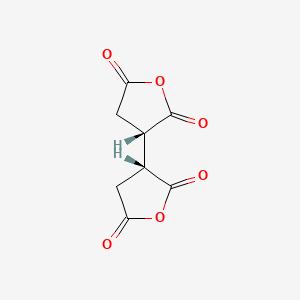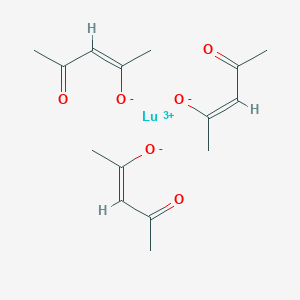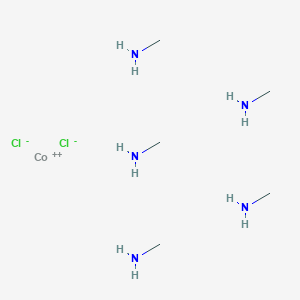
Chloropentakis(methylamine)cobalt dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropentakis(methylamine)cobalt dichloride is a coordination compound with the formula [Co(NH2Me)5Cl]Cl2. This compound features a cobalt(III) center surrounded by five methylamine ligands and one chloride ligand, with two additional chloride ions balancing the charge. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chloropentakis(methylamine)cobalt dichloride typically involves the reaction of cobalt(III) chloride with an excess of methylamine in an aqueous solution. The reaction can be represented as follows:
CoCl3+5NH2Me→[Co(NH2Me)5Cl]Cl2
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloropentakis(methylamine)cobalt dichloride undergoes various chemical reactions, including:
Substitution: The chloride ligand can be substituted by other ligands, such as hydroxide, under acidic conditions.
Common Reagents and Conditions
Solvolysis: Water-methanol or water-propan-2-ol mixtures are commonly used solvents.
Substitution: Acidic conditions are typically employed to facilitate the substitution of the chloride ligand.
Major Products Formed
Aplicaciones Científicas De Investigación
Chloropentakis(methylamine)cobalt dichloride has several applications in scientific research:
Chemistry: It is used to study coordination chemistry and the effects of different ligands on cobalt(III) complexes.
Biology: The compound’s interactions with biological molecules can provide insights into cobalt’s role in biological systems.
Medicine: Research into cobalt complexes, including this compound, explores their potential therapeutic applications.
Industry: The compound’s unique properties make it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of chloropentakis(methylamine)cobalt dichloride involves the coordination of the cobalt(III) center with the methylamine ligands and the chloride ligand. The compound’s reactivity is influenced by the electronic and steric effects of the ligands. For example, the chloride ligand can labilize the trans-amine’s hydrogen, facilitating substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Chloropentakis(ethylamine)cobalt dichloride
- Chloropentakis(propylamine)cobalt dichloride
- Chloropentakis(butylamine)cobalt dichloride
Uniqueness
Chloropentakis(methylamine)cobalt dichloride is unique due to the specific steric and electronic effects imparted by the methylamine ligands. These effects influence the compound’s reactivity and stability, distinguishing it from similar compounds with different alkylamine ligands .
Propiedades
Número CAS |
15392-59-3 |
|---|---|
Fórmula molecular |
C5H25Cl3CoN5 |
Peso molecular |
320.5777 |
Sinónimos |
chloropentakis(methylamine)cobalt dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/new.no-structure.jpg)
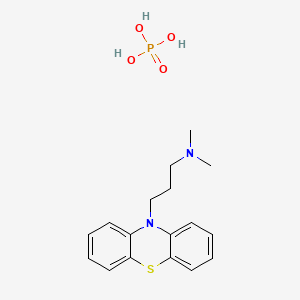
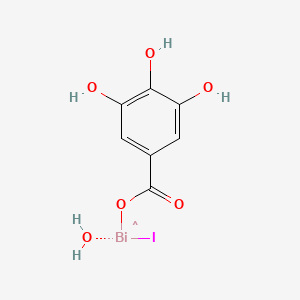
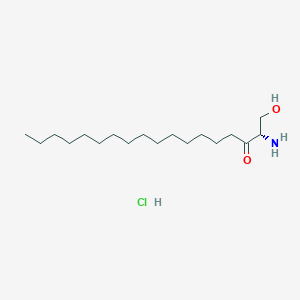
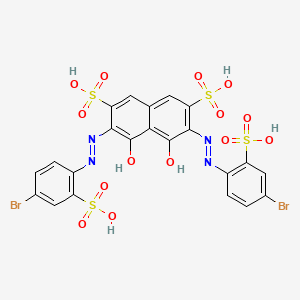
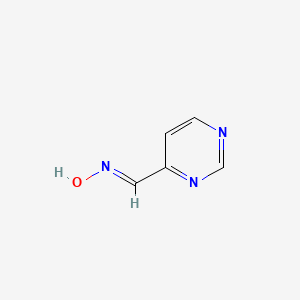
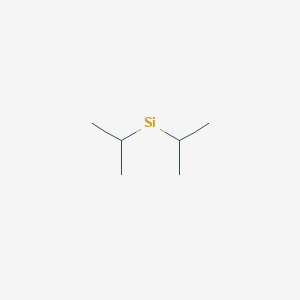
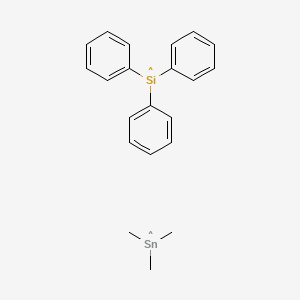
![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)
